![molecular formula C17H19NO3 B14239176 3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate CAS No. 491609-76-8](/img/structure/B14239176.png)
3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate: is an organic compound that features a quinoline moiety linked to a propyl ester of methacrylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate typically involves the reaction of 2-methylquinolin-8-ol with 3-chloropropyl methacrylate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is stirred at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The quinoline moiety in the compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the ester or quinoline functionalities.
Substitution: The methacrylate group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF for nucleophilic substitution.
Major Products:
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced ester or quinoline derivatives.
Substitution: Substituted methacrylate derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers due to the presence of the methacrylate group.
Biology: In biological research, derivatives of this compound are studied for their potential antimicrobial and anticancer properties. The quinoline moiety is known for its biological activity, making this compound a candidate for drug development.
Medicine: The compound’s derivatives are explored for their potential use in medicinal chemistry, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, the compound is used in the production of specialty polymers and coatings, leveraging the reactivity of the methacrylate group for polymerization reactions.
Mecanismo De Acción
The mechanism of action of 3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential antimicrobial or anticancer effects. Additionally, the methacrylate group can undergo polymerization, forming cross-linked networks that are useful in material science applications.
Comparación Con Compuestos Similares
- 2-[(2-Methylquinolin-8-yl)oxy]ethyl methacrylate
- 3-[(2-Methylquinolin-8-yl)oxy]propyl acrylate
- 2-[(2-Methylquinolin-8-yl)oxy]propyl methacrylate
Uniqueness: 3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate is unique due to the presence of both the quinoline moiety and the methacrylate group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Propiedades
Número CAS |
491609-76-8 |
|---|---|
Fórmula molecular |
C17H19NO3 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
3-(2-methylquinolin-8-yl)oxypropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H19NO3/c1-12(2)17(19)21-11-5-10-20-15-7-4-6-14-9-8-13(3)18-16(14)15/h4,6-9H,1,5,10-11H2,2-3H3 |
Clave InChI |
GQQWJDXWMHJJQH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC=C2OCCCOC(=O)C(=C)C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide)](/img/structure/B14239093.png)


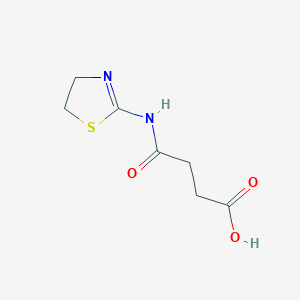
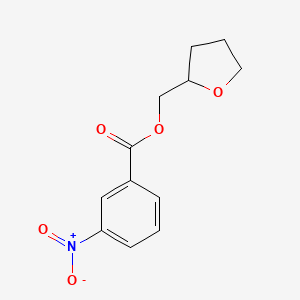

![Benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester](/img/structure/B14239138.png)

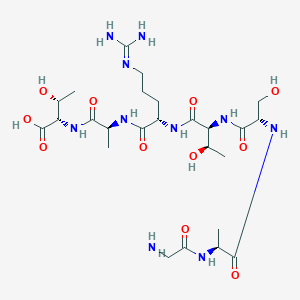
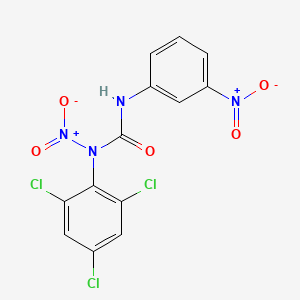


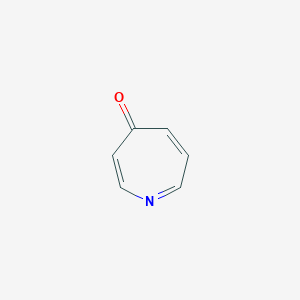
![6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239174.png)
